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Compound of Interest

(2S)-1-cyclohexylpropan-2-amine
Compound Name:

hydrochloride
CAS No.: 56401-82-2
Cat. No.: B1406386

Get Quote

Executive Summary

1-Cyclohexylpropan-2-amine is the saturated analog of amphetamine.[1] Unlike amphetamine,
which possesses a planar aromatic phenyl ring, this compound features a lipophilic, non-planar
cyclohexyl ring. This structural modification alters its binding kinetics at monoamine
transporters and trace amine-associated receptors (TAAR1).[1]

e The (2S)-Isomer (Eutomer): Corresponds stereochemically to D-Amphetamine and (S)-
Propylhexedrine.[1] It exhibits potent central nervous system (CNS) stimulant properties via
dopamine (DA) and norepinephrine (NE) release.[1][2][3][4]

e The (2R)-Isomer (Distomer): Corresponds stereochemically to L-Amphetamine.[1] It displays
significantly reduced CNS potency but retains peripheral sympathomimetic activity
(vasoconstriction), making it pharmacologically distinct.

Chemical Structure & Stereochemistry[5][6][7][8]
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The biological activity of 1-cyclohexylpropan-2-amine is governed by the chirality at the C2

position.[1]

(2S)-1-Cyclohexylpropan-2- (2R)-1-Cyclohexylpropan-2-
Feature ] )

amine amine

Saturated analog of D- Saturated analog of L-
Structure ] )

Amphetamine Amphetamine
Configuration (S)-Configuration (R)-Configuration

Common Analog (S)-Propylhexedrine (R)-Propylhexedrine
(Levopropylhexedrine)*

] TAAR1, DAT, NET (CNS Adrenergic Receptors
Primary Target i ) i
dominant) (Peripheral dominant)
Lipophilicity High (LogP ~3.[1]0) High (LogP ~3.[1]0)

> Note: While (S)-Amphetamine is dextrorotatory (+), (S)-Propylhexedrine is often levorotatory
(-), yet they share the same absolute stereochemical configuration responsible for high CNS
activity.[1]

Pharmacodynamics & Mechanism of Action[9]
The "Dual-Switch" Mechanism

The (2S)-isomer acts as a substrate-type releaser.[1] Its efficacy relies on entering the
presynaptic neuron via the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET)
and subsequently interacting with intracellular targets.

o Transporter Inversion: The molecule enters the cytosol through DAT/NET, competitively
inhibiting the reuptake of endogenous monoamines.

o VMAT2 Disruption: Once intracellular, it interacts with the Vesicular Monoamine Transporter
2 (VMAT2), collapsing the pH gradient and forcing vesicular dopamine into the cytosol.

e TAAR1 Agonism: Crucially, the (2S)-isomer binds to the intracellular Trace Amine-Associated
Receptor 1 (TAARL).[1] This triggers a signaling cascade (cCAMP/PKA) that phosphorylates
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DAT, reversing its function to pump dopamine out of the neuron (efflux).

. lectivity[1]

Target

(2S)-Isomer Activity

(2R)-Isomer
Activity

Physiological
Outcome

DAT (Dopamine

Transporter)

High Potency (
in low

M range)

Low Potency

(2S) induces euphoria
and focus; (2R) has
minimal psychotropic
effect.[1]

NET (Norepinephrine

Transporter)

High Potency

Moderate Potency

Both increase
alertness; (2R)
contributes to

peripheral jitteriness.

[1]

TAARL1 (Trace Amine

(2S) drives potent

monoamine efflux;

Receptor) Full Agonist Partial/Weak Agonist  (2R) is Ie'ss effective
at reversing transport.
[1]
Both cause
vasoconstriction
Moderate Agonist Moderate/High (nasal decongestion),

-Adrenergic Receptors

Agonist

but (2R) lacks the
balancing CNS
effects.[1]

Visualizing the Mechanism (TAAR1/DAT AXis)

The following diagram illustrates the pathway by which the (2S)-isomer induces dopamine

release, highlighting the critical role of TAAR1 which discriminates between the enantiomers.
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Figure 1: Mechanism of Action for (2S)-1-cyclohexylpropan-2-amine.[1] The compound enters
via DAT, depletes vesicular dopamine, and activates TAARL1 to trigger transporter reversal.

Experimental Protocols

To verify the comparative bioactivity, the following protocols are recommended. These assays
differentiate the isomers based on their ability to inhibit monoamine uptake and induce release.

Synthesis via Catalytic Hydrogenation

This method ensures the retention of stereochemistry, allowing the conversion of enantiopure
amphetamine to the corresponding cyclohexyl analog.

e Precursor: (S)-Amphetamine Sulfate (for (2S)-isomer) or (R)-Amphetamine Sulfate (for (2R)-
isomer).[1]

e Reagents: Platinum(lV) oxide (

, Adams' catalyst), Glacial Acetic Acid, Hydrogen gas (

).

e Protocol:
o Dissolve 1.0 g of (S)-amphetamine sulfate in 20 mL of glacial acetic acid.
o Add 100 mg of

catalyst.

o Hydrogenate at 60 psi (4 atm) and room temperature for 4-6 hours.
o Filter the catalyst through Celite.

o Evaporate the solvent under reduced pressure to yield (2S)-1-cyclohexylpropan-2-amine
sulfate.[1]

o Recrystallize from ethanol/ether to maximize enantiomeric purity (>98% ee).
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[3H]-Dopamine Uptake Inhibition Assay

This assay quantifies the potency (

) of each isomer at the dopamine transporter.[1]

o Tissue Preparation: Rat striatal synaptosomes.[1]
e Ligand: [3H]-Dopamine (specific activity ~40 Ci/mmol).[1]

e Procedure:

o

Incubate synaptosomes (50

g protein) in Krebs-Ringer buffer with varying concentrations (
to
M) of (2S)- or (2R)-isomer for 10 minutes at 37°C.

o Add [3H]-Dopamine (50 nM final concentration) and incubate for an additional 5 minutes.
o Terminate reaction by rapid filtration through GF/B glass fiber filters.[1]
o Wash filters 3x with ice-cold buffer.[1]
o Measure radioactivity via liquid scintillation counting.[1]
o Expected Results:
o (2S)-lsomer:

100-300 nM (Potent inhibition/release).[1]

o (2R)-Isomer:

1000 nM (Weak inhibition).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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